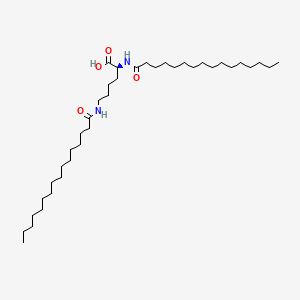
Dipalmitoyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipalmitoyllysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of two palmitoyl groups attached to the lysine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipalmitoyllysine can be synthesized through a series of chemical reactions involving lysine and palmitic acid. The typical synthetic route involves the acylation of lysine with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dipalmitoyllysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: The palmitoyl groups can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Dipalmitoyllysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying acylation reactions and the behavior of lysine derivatives.
Biology: The compound is employed in the study of protein-lipid interactions and membrane dynamics.
Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomal drugs.
Industry: It finds applications in the development of cosmetics and personal care products due to its emollient properties
Mecanismo De Acción
The mechanism of action of dipalmitoyllysine involves its interaction with biological membranes and proteins. The palmitoyl groups facilitate the incorporation of the compound into lipid bilayers, enhancing membrane fluidity and stability. Additionally, this compound can interact with specific protein targets, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): A phospholipid commonly used in liposomal formulations.
Palmitoyllysine: A similar compound with a single palmitoyl group attached to lysine.
Dipalmitoylcysteine: A cysteine derivative with two palmitoyl groups.
Uniqueness
Dipalmitoyllysine is unique due to its dual palmitoyl groups, which confer distinct physicochemical properties. This structural feature enhances its ability to interact with lipid membranes and proteins, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
20257-67-4 |
|---|---|
Fórmula molecular |
C38H74N2O4 |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
(2S)-2,6-bis(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C38H74N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36(41)39-34-30-29-31-35(38(43)44)40-37(42)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)/t35-/m0/s1 |
Clave InChI |
VKCGSTZAZMNTRV-DHUJRADRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)
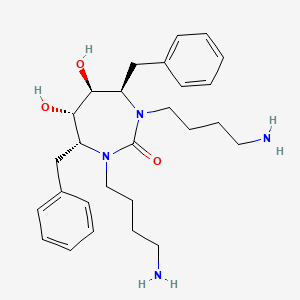
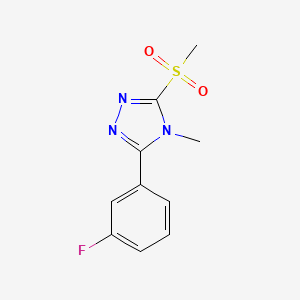
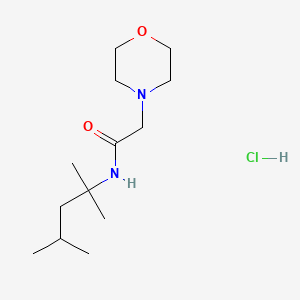
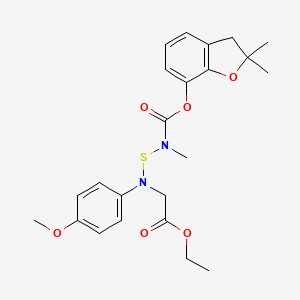
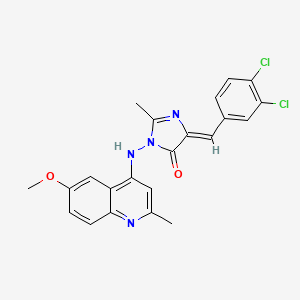
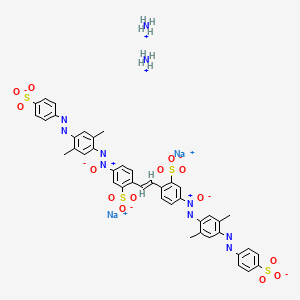
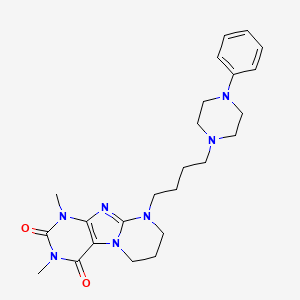
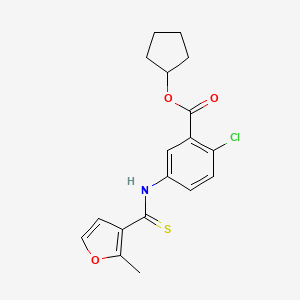
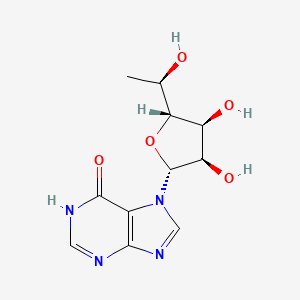
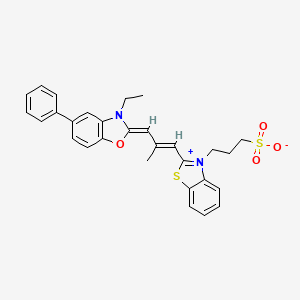
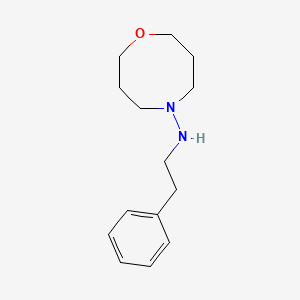
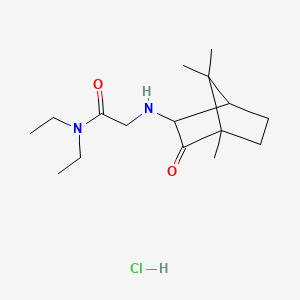
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
